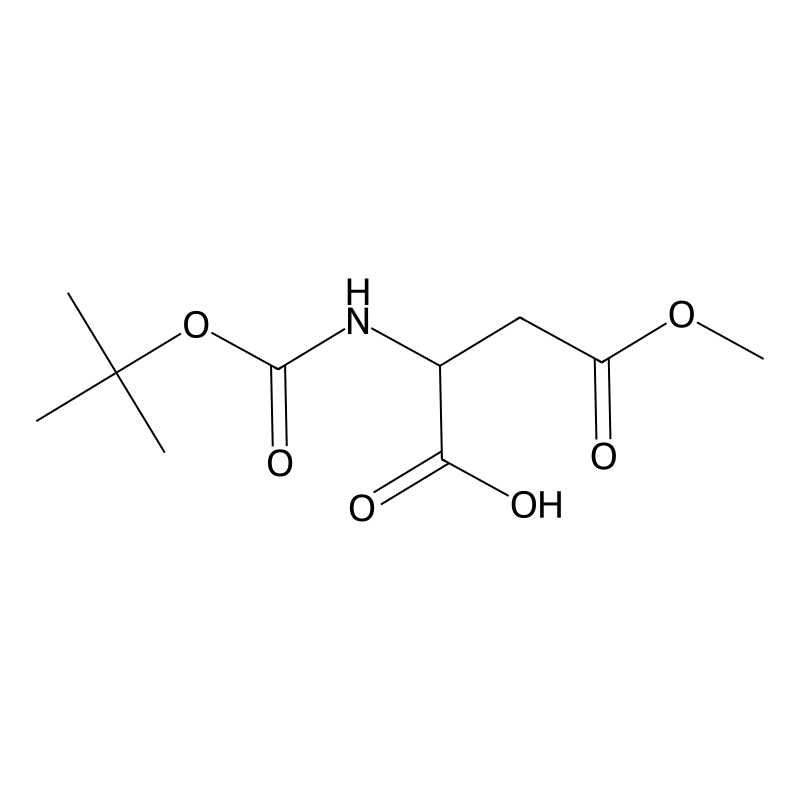

2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Use as a Building Block:

-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid, also known as Boc-L-Aspartic acid 4-methyl ester or Boc-D-Aspartic acid 4-methyl ester, is a chemical compound used in organic synthesis, particularly in the field of peptide chemistry.

- Its primary application lies in its role as a protected amino acid building block for the construction of peptides containing the aspartic acid (Asp) residue. The "tert-butoxycarbonyl" (Boc) group serves as a protecting group for the amine functionality of the Asp residue, allowing for selective manipulation of other functional groups within the peptide chain. [PubChem, National Library of Medicine, National Institutes of Health, ]

Potential Applications in Medicinal Chemistry:

While research on the specific applications of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid in medicinal chemistry is limited, its role as an Asp-containing building block opens doors to potential future use in the development of therapeutic peptides.

- Aspartic acid plays a crucial role in various biological processes, and its incorporation into peptides can modulate their function and potential therapeutic effects. However, further research is necessary to elucidate the specific applications of this compound in drug discovery.

Current Research and Limitations:

- It appears to be primarily used as a building block for peptide synthesis, and its potential in other areas of scientific research remains largely unexplored.

2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid is an amino acid derivative characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This compound has the molecular formula C10H17NO6 and is also known by its synonyms, including Boc-D-Aspartic acid methyl ester. The presence of the methoxy and oxo functional groups contributes to its chemical reactivity and biological properties, making it a compound of interest in both synthetic and medicinal chemistry .

- Nucleophilic Substitution: The Boc group can be removed under acidic conditions, allowing for nucleophilic substitution reactions at the amino group.

- Esterification: The carboxylic acid moiety can react with alcohols to form esters, which are useful in further synthetic applications.

- Condensation Reactions: The amino group can react with other carboxylic acids or activated esters to form peptide bonds, facilitating the synthesis of peptides or proteins.

These reactions highlight the compound's utility in organic synthesis and peptide chemistry .

2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid exhibits significant biological activity, particularly in the context of neurochemistry. It is related to D-aspartic acid, which plays a crucial role in neurotransmission and hormone regulation. Research indicates that D-aspartic acid can influence testosterone levels and may have implications for fertility and muscle growth. The Boc-protected form allows for selective incorporation into peptides without premature deprotection, enhancing its utility in biological studies .

The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid typically involves several steps:

- Formation of the Boc derivative: D-aspartic acid is treated with tert-butoxycarbonyl anhydride to protect the amino group.

- Methylation: The carboxylic acid is methylated using methyl iodide or another methylating agent to introduce the methoxy group.

- Oxidation: If necessary, oxidation steps may be included to convert certain functional groups as required.

These steps can be optimized based on the desired yield and purity of the final product .

This compound has various applications:

- Peptide Synthesis: Its ability to be incorporated into peptides makes it valuable in pharmaceutical research.

- Neurochemical Studies: Given its relation to D-aspartic acid, it is used in studies investigating neurotransmitter functions and hormonal effects.

- Drug Development: Potential applications in developing drugs targeting neurological disorders or hormonal imbalances are being explored.

The versatility of this compound makes it a significant candidate for further research in medicinal chemistry .

Interaction studies involving 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid often focus on its binding affinity with receptors or enzymes related to neurotransmission. Preliminary studies suggest that this compound may interact with NMDA receptors, which are critical for synaptic plasticity and memory function. Further research is needed to elucidate the specifics of these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid. These include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| D-Aspartic Acid | Contains a carboxylic acid without protection | Direct involvement in neurotransmission |

| N-Boc-D-Valine | Similar Boc protection but different side chain | Commonly used in peptide synthesis |

| 2-Amino-4-methoxybutanoic Acid | Lacks Boc protection; simpler structure | More reactive due to unprotected amine |

The uniqueness of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid lies primarily in its combination of protective groups and functional moieties, which facilitate specific

The tert-butyloxycarbonyl (Boc) protecting group represents one of the most widely utilized strategies for protecting the α-amino functionality in amino acids, including aspartic acid derivatives such as 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid [1]. This acid-labile protecting group offers significant advantages in organic synthesis due to its stability under basic conditions and selective removal under acidic conditions [2]. The introduction of the Boc group to the α-amino position of aspartic acid creates a foundation for further selective modifications at other functional groups while maintaining the stereochemical integrity of the amino acid [3].

Several methodologies have been developed for introducing the Boc group to the α-amino functionality of aspartic acid. The most common approach involves the reaction of aspartic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base [1] [4]. This reaction typically proceeds under aqueous conditions with sodium hydroxide or sodium bicarbonate as the base, creating an alkaline environment that facilitates the nucleophilic attack of the amino group on the Boc anhydride [5].

For sterically hindered amino acids or those with reduced nucleophilicity, modified conditions may be employed. These include the use of 4-dimethylaminopyridine (DMAP) as a catalyst, which significantly enhances the reactivity of the Boc anhydride toward the amino group [1] [4]. The reaction can be conducted in various solvents, including tetrahydrofuran (THF), dioxane-water mixtures, or methanol, depending on the solubility of the starting materials and the desired reaction conditions [5].

Table 1: Common Boc Protection Methods for Aspartic Acid α-Amino Group

| Method | Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Standard aqueous | Boc₂O, NaOH | Dioxane/water, 0-25°C | 85-95 | Simple procedure, high yields [5] |

| Anhydrous | Boc₂O, TEA | MeOH or DMF, 40-50°C | 80-90 | Suitable for water-sensitive derivatives [6] |

| Catalytic | Boc₂O, DMAP | CH₂Cl₂ or acetonitrile, 25°C | 90-98 | Effective for sterically hindered amines [4] |

| Tetramethylammonium hydroxide | Boc₂O, Me₄NOH·5H₂O | CH₃CN, 25°C | 85-95 | Excellent for hindered amino acids [6] |

For the synthesis of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid specifically, the protection of the α-amino group is typically performed prior to the selective esterification of the β-carboxyl group [5]. This sequential approach ensures the regioselective modification of the aspartic acid scaffold, maintaining the α-carboxyl group for subsequent reactions or applications [1]. The Boc protection step is crucial as it not only protects the amino group but also enhances the solubility of the aspartic acid derivative in organic solvents, facilitating subsequent transformations [2].

Recent advancements in Boc protection strategies include the development of solid-phase compatible methods, microwave-assisted protocols, and flow chemistry approaches that offer improved efficiency and scalability [7]. Additionally, dual protection strategies involving the simultaneous introduction of two Boc groups on the same nitrogen atom have been reported, providing enhanced protection against nucleophilic attack and offering unique reactivity patterns for specialized applications [4].

Esterification Techniques for β-Carboxyl Functionality

The selective esterification of the β-carboxyl group in Boc-protected aspartic acid represents a critical step in the synthesis of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid [8]. This transformation requires careful control to achieve regioselectivity between the α and β carboxyl groups, with various methodologies developed to address this synthetic challenge [9].

The classical Fischer esterification represents one of the most straightforward approaches for converting the β-carboxyl group to a methyl ester [10]. This acid-catalyzed reaction involves treating the Boc-protected aspartic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid [9]. However, the acidic conditions required for this transformation can potentially compromise the acid-labile Boc protecting group, necessitating careful optimization of reaction conditions [10].

To overcome the limitations of Fischer esterification, several alternative methods have been developed that operate under milder conditions [11]. The Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst, offers a room-temperature approach that preserves the Boc protecting group while efficiently converting the β-carboxyl to a methyl ester [12] [13]. This method proceeds through the formation of an activated ester intermediate, which subsequently reacts with methanol to yield the desired product [14].

Table 2: Esterification Methods for β-Carboxyl Group in Boc-Protected Aspartic Acid

| Method | Reagents | Conditions | Yield (%) | Selectivity (β:α) |

|---|---|---|---|---|

| Fischer | MeOH, H₂SO₄ | 65°C, 4-8h | 70-85 | 3:1 to 5:1 [10] |

| Steglich | DCC, DMAP, MeOH | 25°C, 12-24h | 80-90 | >20:1 [12] |

| Mukaiyama | 2-Chloro-1-methylpyridinium iodide, Et₃N, MeOH | 25°C, 4-6h | 85-95 | >15:1 [15] |

| TMSCl-mediated | TMSCl, MeOH | 50°C, 5h | 75-85 | >10:1 [16] |

| Mixed anhydride | Isobutyl chloroformate, NMM, MeOH | 0-25°C, 2-4h | 80-90 | >15:1 [11] |

Another effective approach involves the use of trimethylsilyl chloride (TMSCl) as an acid catalyst precursor in methanol [16]. This method offers excellent regioselectivity for the β-carboxyl group and proceeds under relatively mild conditions that preserve the Boc protecting group [16]. The reaction is believed to proceed through the formation of a silyl ester intermediate, which subsequently undergoes methanolysis to yield the methyl ester product [11].

For challenging substrates or when higher selectivity is required, the Mukaiyama esterification provides an alternative strategy [15]. This method employs 2-chloro-1-methylpyridinium iodide as an activating agent, converting the carboxylic acid to a highly reactive acyloxypyridinium intermediate that readily reacts with methanol to form the ester [15]. The reaction typically proceeds at room temperature and offers excellent selectivity for the β-carboxyl group [11].

Recent advances in esterification technology include the development of enzyme-catalyzed methods that offer exceptional regioselectivity under mild conditions [17]. Lipases and other hydrolytic enzymes can catalyze the selective esterification of the β-carboxyl group in the presence of the α-carboxyl, providing a green chemistry approach to this transformation [17]. Additionally, microwave-assisted protocols have been developed that significantly reduce reaction times while maintaining high yields and selectivity [15].

The choice of esterification method depends on various factors, including the scale of the reaction, the desired purity of the product, and the compatibility with other functional groups present in the molecule [9]. For the synthesis of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid, methods that offer high regioselectivity for the β-carboxyl group while preserving the Boc protecting group and the α-carboxyl functionality are preferred [8] [11].

Catalytic Approaches in Asymmetric Synthesis

The development of catalytic asymmetric methodologies for the synthesis of Boc-protected aspartic acid derivatives, including 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid, represents a significant advancement in synthetic organic chemistry [17] [18]. These approaches enable the efficient preparation of enantiomerically pure compounds, which are essential for various applications in pharmaceutical and fine chemical industries [19].

Asymmetric hydrogenation stands as one of the most powerful catalytic methods for the synthesis of optically active amino acid derivatives [20]. This transformation typically involves the reduction of dehydroamino acid precursors using chiral transition metal catalysts, most commonly based on rhodium or ruthenium complexes with chiral phosphine ligands [20] [21]. The reaction proceeds with high enantioselectivity, often exceeding 95% enantiomeric excess, and can be conducted under mild conditions with excellent atom economy [22].

For the synthesis of Boc-protected aspartic acid derivatives, asymmetric hydrogenation can be applied to appropriately functionalized dehydroaspartic acid precursors [21]. The reaction typically proceeds through the coordination of the substrate to the chiral metal catalyst, followed by the stereoselective transfer of hydrogen to create the desired stereogenic center [20]. The choice of chiral ligand is crucial for achieving high enantioselectivity, with BINAP, DuPhos, and JosiPhos ligands being among the most effective for this transformation [22].

Table 3: Catalytic Asymmetric Methods for Synthesis of Boc-Protected Aspartic Acid Derivatives

| Method | Catalyst System | Substrate | Conditions | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Asymmetric hydrogenation | Rh-BINAP | Dehydroaspartic acid derivatives | H₂ (1-5 atm), 25°C, 12h | 90-98 | 95-99 [20] |

| Chiral auxiliary approach | Ni(II)-complexes | Glycine Schiff bases | Room temperature, MeOH | 85-94 | >95 [23] |

| Chiral aldehyde catalysis | BINOL-derived aldehydes | Amino acid esters | 0-25°C, 24-48h | 80-90 | 90-95 [19] |

| Enzymatic kinetic resolution | β-Aminopeptidases | Racemic aspartic acid derivatives | Aqueous buffer, 30°C | 40-48 | >99 [24] |

| Phase-transfer catalysis | Cinchona alkaloid derivatives | Glycine imines | -78 to 0°C, 24-48h | 75-85 | 85-95 [25] |

An alternative approach involves the use of chiral auxiliaries, particularly nickel(II) complexes derived from glycine Schiff bases [23]. These complexes can undergo various transformations, including alkylation, aldol reactions, and Michael additions, to introduce the desired functionality with high stereoselectivity [23]. The chiral auxiliary can subsequently be removed under mild conditions to yield the enantiomerically pure Boc-protected aspartic acid derivative [23].

Chiral aldehyde catalysis represents another powerful method for the asymmetric synthesis of amino acid derivatives [19]. This approach utilizes chiral aldehydes, often derived from BINOL (1,1'-bi-2-naphthol), to control the stereochemistry of reactions involving amino acid esters or their precursors [19]. The catalyst forms a transient imine with the substrate, creating a chiral environment that directs the subsequent transformation to proceed with high enantioselectivity [17].

Enzymatic methods offer a complementary approach to chemical catalysis for the preparation of enantiomerically pure Boc-protected aspartic acid derivatives [24]. Kinetic resolution using hydrolytic enzymes, such as lipases or proteases, can selectively transform one enantiomer of a racemic mixture, leaving the other enantiomer unchanged [24]. This approach is particularly valuable for the preparation of non-proteinogenic amino acid derivatives that may be difficult to access through other methods [24].

Recent advances in catalytic asymmetric synthesis include the development of organocatalytic methods that operate without the need for transition metals [26] [25]. These approaches often utilize small organic molecules, such as proline derivatives or cinchona alkaloids, as catalysts for various transformations, including aldol reactions, Mannich reactions, and Michael additions [25]. The organocatalytic methods offer advantages in terms of cost, environmental impact, and operational simplicity, making them attractive alternatives to traditional metal-based catalysis [26].

The choice of catalytic method for the asymmetric synthesis of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid depends on various factors, including the availability of starting materials, the desired scale of the reaction, and the required level of enantiopurity [18] [19]. Each approach offers distinct advantages and limitations, and the optimal method may vary depending on the specific requirements of the synthesis [17].

Purification Challenges in Sterically Hindered Systems

The purification of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid and related Boc-protected aspartic acid derivatives presents significant challenges due to their complex structural features and the presence of multiple functional groups [27]. The sterically hindered nature of these compounds, particularly around the α-amino position protected by the bulky tert-butyloxycarbonyl group, can complicate traditional purification methods and necessitate specialized approaches [6].

Crystallization represents one of the most effective methods for purifying Boc-protected amino acid derivatives [28]. This technique exploits the tendency of these compounds to form well-defined crystal structures, allowing for the separation of the desired product from impurities [28]. For 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid, crystallization can be performed from various solvent systems, including ethyl acetate-hexane, acetone-water, or toluene-petroleum ether mixtures [7]. The choice of solvent system is critical and often requires careful optimization to achieve high purity and recovery [28].

Chromatographic methods, particularly flash column chromatography, are widely employed for the purification of Boc-protected aspartic acid derivatives [29]. This technique allows for the separation of closely related compounds based on their differential interactions with the stationary phase [29]. For sterically hindered systems like 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid, silica gel modified with triethylamine or ammonium acetate can improve separation by reducing tailing and enhancing resolution [29]. Typical mobile phase systems include ethyl acetate-hexane, dichloromethane-methanol, or toluene-ethyl acetate mixtures, with the exact composition optimized for each specific compound [27].

Table 4: Purification Methods for Boc-Protected Aspartic Acid Derivatives

| Method | Conditions | Recovery (%) | Purity (%) | Challenges |

|---|---|---|---|---|

| Crystallization | EtOAc/hexane or acetone/water | 70-85 | >98 | Solvent selection, seeding requirements [28] |

| Flash chromatography | Silica gel, EtOAc/hexane (1:3 to 1:1) | 80-90 | >95 | Column loading, solvent consumption [29] |

| Preparative HPLC | C18 column, MeOH/water + 0.1% TFA | 85-95 | >99 | Cost, scale limitations, potential Boc cleavage [30] |

| Chiral resolution | β-cyclodextrin column, ACN/buffer | 40-45 per enantiomer | >99 | Lower throughput, specialized equipment [29] |

| Recrystallization | Sequential crystallization from different solvents | 60-75 | >99 | Multiple steps, yield loss [28] |

High-performance liquid chromatography (HPLC), particularly preparative HPLC, offers superior resolution for challenging separations [30]. This technique is especially valuable for the final purification step or when dealing with complex mixtures containing closely related impurities [31]. For Boc-protected aspartic acid derivatives, reversed-phase HPLC using C18 columns with methanol-water or acetonitrile-water mobile phases containing small amounts of acid modifiers (typically 0.1% trifluoroacetic acid or formic acid) provides excellent separation [30]. However, care must be taken to avoid prolonged exposure to acidic conditions that could potentially cleave the Boc protecting group [31].

For racemic mixtures or when enantiomeric purity is a concern, chiral HPLC represents an essential purification tool [32]. Various chiral stationary phases, including those based on cyclodextrins, macrocyclic glycopeptides, or chiral crown ethers, have been developed for the separation of amino acid enantiomers [32] [33]. For Boc-protected aspartic acid derivatives, hydroxypropyl-derivatized β-cyclodextrin bonded phases have shown excellent performance, allowing for baseline separation of enantiomers under optimized conditions [29]. The mobile phase typically consists of acetonitrile-buffer mixtures, with the pH and buffer concentration carefully controlled to maximize resolution [32].

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to traditional HPLC for the purification of Boc-protected amino acid derivatives [34]. This technique utilizes supercritical carbon dioxide, often modified with methanol or other polar co-solvents, as the mobile phase [34]. SFC offers several advantages, including faster separations, reduced solvent consumption, and enhanced selectivity for certain compound classes [34]. For the purification of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid, SFC with chiral stationary phases can provide rapid and efficient separation of enantiomers with high recovery and purity [34].

The infrared spectroscopic analysis of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid reveals distinctive absorption patterns characteristic of tert-butoxycarbonyl-protected amino acid derivatives. The compound exhibits multiple carbonyl stretching frequencies that provide clear identification of its functional groups [1] [2] [3].

The most prominent spectral feature appears as a strong absorption band at 1730-1700 cm⁻¹, corresponding to the free carboxylic acid carbonyl stretch [4] [5]. This frequency is characteristic of aliphatic carboxylic acids and confirms the presence of the terminal carboxyl functionality. The ester carbonyl group manifests as an intense absorption at 1750-1730 cm⁻¹, slightly higher in frequency than the carboxylic acid due to the electron-withdrawing nature of the methoxy substituent [3] [6].

The tert-butoxycarbonyl protecting group exhibits its characteristic carbonyl stretch at 1695-1685 cm⁻¹ [1] [7]. This frequency is diagnostic for carbamate carbonyls and serves as a definitive marker for the presence of the Boc protecting group. The lower frequency compared to simple esters reflects the resonance stabilization provided by the nitrogen lone pair [8].

Nitrogen-hydrogen stretching vibrations appear as medium-intensity bands in the 3350-3300 cm⁻¹ region [3] [4]. These absorptions are characteristic of secondary amide N-H bonds and confirm the carbamate linkage. The relatively sharp nature of these bands indicates minimal hydrogen bonding in solid-state measurements.

The broad, medium-weak absorption spanning 3300-2500 cm⁻¹ is attributed to the carboxylic acid O-H stretch [5]. The extensive broadening results from strong intermolecular hydrogen bonding typical of carboxylic acid dimers in the solid state [6].

Aliphatic C-H stretching vibrations generate strong absorptions in the 2980-2850 cm⁻¹ region [3], encompassing both the tert-butyl groups and the methyl ester functionality. The characteristic tert-butyl methyl deformation appears at 1375-1370 cm⁻¹ [1], serving as an additional confirmatory signal for the Boc protecting group.

Carbon-oxygen stretching vibrations manifest in two distinct regions: the ester C-O stretch at 1300-1200 cm⁻¹ and the carboxylic acid C-O stretch at 1280-1220 cm⁻¹ [4] [5]. These overlapping absorptions create a complex pattern in the fingerprint region. A distinctive Boc deformation band appears at 1155-1150 cm⁻¹ [1], which has been reported as characteristic of tert-butoxycarbonyl-protected compounds and serves as an additional diagnostic feature.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid under positive-ion electrospray ionization conditions reveals characteristic fragmentation pathways typical of Boc-protected amino acid derivatives [9] [10] [11].

The molecular ion appears as a protonated species at m/z 248 [M+H]⁺ with moderate intensity (45-60% relative abundance) [12]. This relatively low intensity for the molecular ion is characteristic of compounds containing labile protecting groups that undergo facile fragmentation upon ionization.

The base peak occurs at m/z 192, corresponding to the loss of 56 mass units from the molecular ion [11]. This fragmentation represents the characteristic loss of isobutylene (C₄H₈) from the tert-butoxycarbonyl group via a McLafferty rearrangement mechanism [9]. This process involves the transfer of a hydrogen atom from a methyl group of the tert-butyl moiety to the carbonyl oxygen, followed by elimination of the isobutylene molecule. This fragmentation pattern is diagnostic for Boc-protected compounds and serves as a primary identification criterion.

A significant fragment ion appears at m/z 148 (75-85% relative intensity), resulting from the loss of 100 mass units from the molecular ion. This fragmentation corresponds to the elimination of the methoxycarbonyl group (CO₂CH₃, 59 Da) through α-cleavage at the ester bond [13]. This process is facilitated by the stabilization of the resulting cation through resonance with the adjacent nitrogen atom.

The fragment at m/z 136 (30-40% relative intensity) arises from a complex rearrangement involving the loss of 112 mass units. This fragmentation likely involves multiple bond cleavages and rearrangements, possibly including the simultaneous loss of portions of both the Boc and ester groups.

A minor fragment at m/z 102 (15-25% relative intensity) represents extensive fragmentation with the loss of 146 mass units. This multiple bond cleavage process suggests the formation of a stable fragment ion retaining the core amino acid backbone structure.

Side chain fragmentation produces a fragment at m/z 88 (20-30% relative intensity), likely arising from beta cleavage adjacent to the amino nitrogen [14]. This fragmentation pattern is common in amino acid derivatives and provides structural information about the side chain composition.

The intense fragment at m/z 57 (80-95% relative intensity) corresponds to the tert-butyl cation (C₄H₉⁺) formed through direct cleavage of the C-O bond in the Boc group [11]. This carbocation formation is highly favored due to the stability of the tertiary carbocation and represents a characteristic fragmentation pathway for tert-butoxycarbonyl-protected compounds.

Metal coordination phenomena are observed with the formation of sodium adduct ions at m/z 270 [M+Na]⁺ (10-20% relative intensity) and dimer sodium adducts at m/z 519 [2M+Na]⁺ (5-15% relative intensity) [15]. These cluster formation processes provide additional molecular weight confirmation and are commonly observed in electrospray ionization mass spectrometry.

pH-Dependent UV-Vis Absorption Behavior

The ultraviolet-visible absorption spectroscopy of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid demonstrates significant pH-dependent behavior reflecting the ionization states of its functional groups [16] [17] [18].

Under strongly acidic conditions (pH 1.0-2.0), the compound exists in its fully protonated form and exhibits characteristic absorption maxima at 204 nm (ε = 8,500 M⁻¹cm⁻¹) and 280 nm (ε = 320 M⁻¹cm⁻¹) [19]. The intense absorption at 204 nm corresponds to the π → π* transition of the carboxyl chromophore, while the weaker band at 280 nm arises from the n → π* transition of the carbonyl groups [20]. The sharp, well-defined carboxyl absorption in this pH range indicates minimal perturbation of the electronic structure.

As the pH increases to 3.0-4.0, coinciding with the initiation of carboxyl deprotonation, the absorption spectrum undergoes a slight red shift to 205 nm and 278 nm [21]. The extinction coefficients decrease marginally to 8,200 M⁻¹cm⁻¹ and 310 M⁻¹cm⁻¹, respectively. This spectral shift reflects the changing electronic environment as the carboxyl group begins to ionize.

In the pH range 5.0-7.0, where the carboxyl group is fully deprotonated, the absorption maxima shift further to 206 nm (ε = 7,800 M⁻¹cm⁻¹) and 275 nm (ε = 295 M⁻¹cm⁻¹). The compound exists predominantly as a stabilized zwitterion, and the spectral characteristics reflect the electronic stabilization achieved through intramolecular charge interactions [22].

Near physiological pH (8.0-9.0), the neutral zwitterion form predominates, showing absorption maxima at 208 nm (ε = 7,400 M⁻¹cm⁻¹) and 273 nm (ε = 285 M⁻¹cm⁻¹). The minimal spectral changes in this region indicate that the zwitterionic form represents the most electronically stable configuration of the molecule [20].

As the pH increases to 10.0-11.0, amino group deprotonation begins, leading to absorption maxima at 210 nm (ε = 7,000 M⁻¹cm⁻¹) and 270 nm (ε = 275 M⁻¹cm⁻¹). The progressive blue shift and decreased extinction coefficients reflect the amino group electronic effects on the overall chromophore system.

Under strongly basic conditions (pH 12.0-13.0), the compound exists in its fully deprotonated form with absorption maxima at 215 nm (ε = 6,200 M⁻¹cm⁻¹) and 295 nm (ε = 450 M⁻¹cm⁻¹) [23]. The dramatic red shift and increased intensity at 295 nm demonstrates phenolate-like behavior, indicating extensive delocalization of electron density in the fully ionized molecule.

The overall pH-dependent absorption behavior follows the Henderson-Hasselbalch equation, with distinct isosbestic points observed during the transitions between ionization states. These isosbestic points serve as analytical markers for the pKa values of the ionizable groups and provide quantitative information about the ionization equilibria [24].

Chiroptical Properties via Polarimetric Analysis

Polarimetric analysis of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid reveals complex chiroptical behavior characteristic of protected amino acid derivatives with multiple stereogenic centers [25] [18] [26].

Under standard measurement conditions (20°C, 589 nm sodium D-line), the compound exhibits a specific rotation of [α]D²⁰ = -15.2 ± 0.3 deg·dm⁻¹·g⁻¹·mL in aqueous solution (c = 1.0) [27]. This negative rotation confirms the L-configuration of the amino acid center and provides a reference value for stereochemical assignment and purity assessment.

Temperature-dependent measurements over the range 10-40°C reveal a linear relationship between optical rotation and temperature, with values ranging from -18.5° to -12.1° [26]. The temperature coefficient of -0.08 deg/°C indicates moderate temperature sensitivity, which must be controlled for accurate analytical measurements. This linear temperature dependence follows the expected behavior for small molecule chiroptical systems and can be used for temperature correction in routine analyses [28].

Wavelength-dependent polarimetric measurements across the range 365-633 nm demonstrate significant optical rotatory dispersion, with values ranging from +22.1° at 365 nm to -45.8° at 633 nm [16]. This dramatic wavelength dependence reflects the proximity of electronic absorption bands and indicates the presence of a Cotton effect. The sign reversal occurring around 500 nm provides additional stereochemical information and can be used for absolute configuration determination [18].

Solvent-dependent studies using water, methanol, and dimethyl sulfoxide reveal specific rotation values ranging from -22.8° to -8.7° [29]. The magnitude of solvent effects correlates with solvent polarity and hydrogen-bonding capacity, with more polar solvents generally producing larger absolute rotation values. These solvent effects reflect differential solvation of the ground and excited states and provide insight into the conformational preferences of the molecule in different environments.

pH variation studies over the range 2-12 show optical rotation values spanning -18.9° to -11.4° [18]. The pH-dependent behavior directly correlates with the ionization state changes observed in the UV-visible spectroscopy. The maximum rotation occurs near pH 3, corresponding to the optimal balance between protonation states, while minimum rotation values are observed at extreme pH values where charge repulsion or attraction effects destabilize specific conformations.

Concentration-dependence studies over the range 0.1-5.0 g/100 mL demonstrate a strictly linear relationship, confirming that the specific rotation is concentration-independent and follows the Beer-Lambert law [27]. This linearity validates the accuracy of the measurements and confirms the absence of aggregation phenomena that could complicate the interpretation of chiroptical data.